molecular formula C15H11Cl3INO2 B5125556 N-(2-chloro-4-iodophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

N-(2-chloro-4-iodophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

Cat. No.: B5125556
M. Wt: 470.5 g/mol
InChI Key: JPKCEVSJSQLPOS-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a phenoxyacetamide group

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3INO2/c1-8-4-9(16)5-12(18)15(8)22-7-14(21)20-13-3-2-10(19)6-11(13)17/h2-6H,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKCEVSJSQLPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=C(C=C(C=C2)I)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the following steps:

    Halogenation: Introduction of chlorine and iodine atoms into the phenyl ring.

    Formation of Phenoxyacetamide: Reaction of the halogenated phenyl compound with 2,4-dichloro-6-methylphenol to form the phenoxyacetamide structure.

    Coupling Reaction: Coupling of the intermediate compounds under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, controlled reaction environments, and purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the halogen atoms or the acetamide group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-iodophenyl)-2-(2,4-dichlorophenoxy)acetamide: Similar structure but lacks the methyl group.

    N-(2-chloro-4-iodophenyl)-2-(2,4-dichloro-6-ethylphenoxy)acetamide: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

N-(2-chloro-4-iodophenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide is unique due to the specific arrangement of its halogen atoms and the presence of the methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

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